molecular formula C24H27N5O3 B11426412 8-[(dibenzylamino)methyl]-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one

8-[(dibenzylamino)methyl]-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one

Cat. No.: B11426412
M. Wt: 433.5 g/mol
InChI Key: JNGIDZQTQMURIE-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:

    Chemical Formula: CHFNO

    Systematic Name: 8-[(dibenzylamino)methyl]-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one

The compound belongs to the purine family, characterized by its fused ring system containing nitrogen atoms. Its intriguing structure combines a purine core with various functional groups, making it a fascinating subject for study.

Preparation Methods

Synthetic Routes:

  • Dibenzylamino Methylation

    • The compound’s name hints at the presence of a dibenzylamino group. One synthetic route involves the alkylation of a purine precursor with dibenzylamine.
    • Reaction: Purine precursor + Dibenzylamine → 8-[(dibenzylamino)methyl]-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one
    • Conditions: Appropriate solvent, base, and temperature control.
  • Hydroxylation and Methylation

    • Another approach starts with a simpler purine derivative, followed by hydroxylation and methylation steps.
    • Reaction: Purine derivative + Hydroxylating agent → Hydroxylated intermediate
    • Reaction: Hydroxylated intermediate + Methylation reagent → Final compound

Industrial Production:

While not widely produced industrially, research labs synthesize this compound for specific investigations.

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions

    Common Reagents:

  • Major Products : These depend on reaction conditions and starting materials.

Scientific Research Applications

  • Chemistry : Investigating novel reactions and reactivity patterns.
  • Biology : Studying its impact on cellular processes.
  • Medicine : Exploring potential therapeutic applications.
  • Industry : Developing new materials or catalysts.

Mechanism of Action

  • Targets : It likely interacts with enzymes or receptors due to its complex structure.
  • Pathways : Further research is needed to elucidate specific pathways.

Comparison with Similar Compounds

Properties

Molecular Formula

C24H27N5O3

Molecular Weight

433.5 g/mol

IUPAC Name

8-[(dibenzylamino)methyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione

InChI

InChI=1S/C24H27N5O3/c1-27-22-21(23(30)26-24(27)31)29(13-14-32-2)20(25-22)17-28(15-18-9-5-3-6-10-18)16-19-11-7-4-8-12-19/h3-12H,13-17H2,1-2H3,(H,26,30,31)

InChI Key

JNGIDZQTQMURIE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4)CCOC

Origin of Product

United States

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